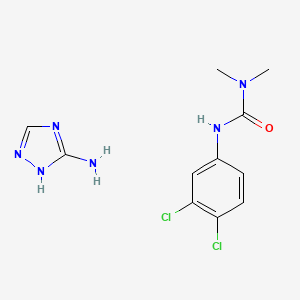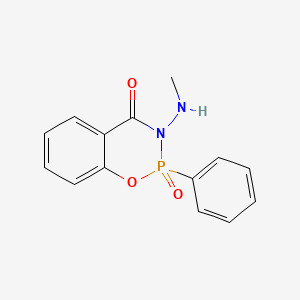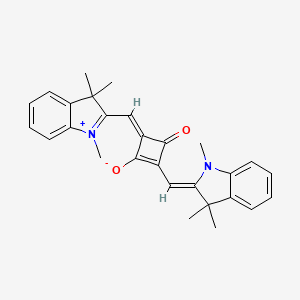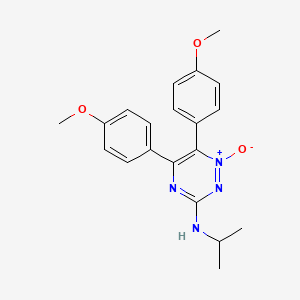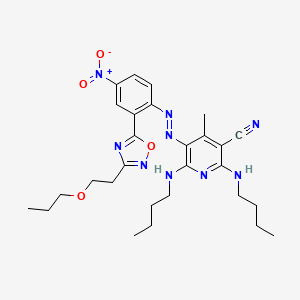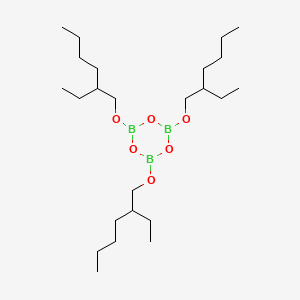
Boroxin, tris((2-ethylhexyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-2-ethylhexyl metaborate is an organoborate compound that serves as a versatile chemical intermediate. It is known for its applications in various industrial processes, including the synthesis of boronic acids, which are precursors for Suzuki-cross-coupling reactions. This compound is also utilized as a boron source in multiple applications, such as anti-oxidants, flame retardant additives, corrosion inhibitors, and more .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tri-2-ethylhexyl metaborate can be synthesized through the esterification of boric acid with 2-ethylhexanol. The reaction typically involves heating boric acid with an excess of 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of tri-2-ethylhexyl metaborate follows a similar synthetic route but on a larger scale. The process involves continuous feeding of boric acid and 2-ethylhexanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tri-2-ethylhexyl metaborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to facilitate the exchange of functional groups.
Major Products Formed:
Boronic Acids: These are major products formed from the oxidation of tri-2-ethylhexyl metaborate and are crucial for Suzuki-cross-coupling reactions.
Substituted Organoborates: These are formed through substitution reactions and have various applications in organic synthesis.
Aplicaciones Científicas De Investigación
Tri-2-ethylhexyl metaborate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boronic acids, which are essential for Suzuki-cross-coupling reactions in organic chemistry.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tri-2-ethylhexyl metaborate involves its ability to donate boron atoms in various chemical reactions. The boron atoms can form stable complexes with other molecules, facilitating reactions such as cross-coupling and oxidation. The molecular targets and pathways involved include the formation of boronic acids and their subsequent use in Suzuki-cross-coupling reactions, which are vital for creating carbon-carbon bonds in organic synthesis.
Comparación Con Compuestos Similares
Tri-2-ethylhexyl trimellitate: Another organoborate compound used as a plasticizer and in similar applications.
Sodium metaborate: A borate salt with different applications, including use in detergents and as a corrosion inhibitor.
Uniqueness: Tri-2-ethylhexyl metaborate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form boronic acids makes it particularly valuable in organic synthesis, distinguishing it from other borate compounds that may not have the same reactivity or versatility.
Propiedades
Número CAS |
67859-60-3 |
|---|---|
Fórmula molecular |
C24H51B3O6 |
Peso molecular |
468.1 g/mol |
Nombre IUPAC |
2,4,6-tris(2-ethylhexoxy)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C24H51B3O6/c1-7-13-16-22(10-4)19-28-25-31-26(29-20-23(11-5)17-14-8-2)33-27(32-25)30-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |
Clave InChI |
CONJVLJNUIKSPV-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)OCC(CC)CCCC)OCC(CC)CCCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


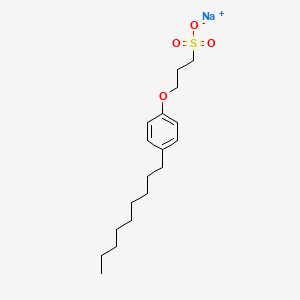
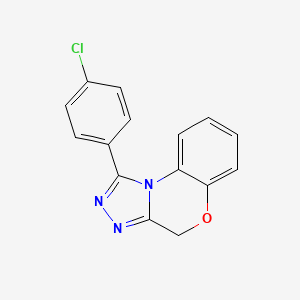
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)

